
4-(1,3,2-Dioxaborinan-2-yl)phenol
Overview
Description
“4-(1,3,2-Dioxaborinan-2-yl)phenol” is an organic compound with the molecular formula C9H11BO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in tetrahydrofuran, water, and toluene at 80℃ for 5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 177.99 Da . For more detailed structural analysis, advanced techniques such as NMR or X-ray crystallography would be required.Chemical Reactions Analysis
The compound has been involved in reactions with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate . More specific reaction conditions and outcomes would depend on the particular experimental setup.Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
Research has demonstrated the use of 1,3,2-dioxaborinanes in various chemical syntheses and structural analyses. For example, Crich et al. (2002) studied the kinetic and spectroscopic characteristics of 1,3,2-dioxaphosphepanes, which are closely related to 1,3,2-dioxaborinanes, revealing insights into their rearrangement and stereochemistry (Crich et al., 2002). Similarly, Quan (2005) synthesized 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, from related compounds, providing essential knowledge about its structural properties (Quan, 2005).
2. Applications in Polymer Synthesis
Kaya and Aydın (2012) demonstrated the use of similar phenolic compounds in the synthesis of electroactive polymers. Their study highlighted the polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, showing its potential in creating new materials with specific electrical and fluorescence properties (Kaya & Aydın, 2012).
3. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds similar to 4-(1,3,2-Dioxaborinan-2-yl)phenol are often synthesized and studied for their potential biological activities. For instance, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally similar compound to understand its molecular structure and potential biological effects (Viji et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVLLNEXMTXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)



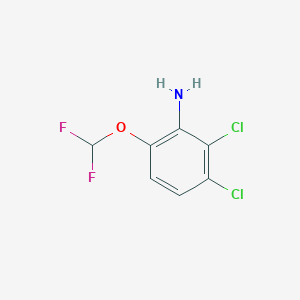
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)
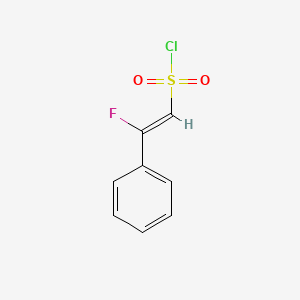
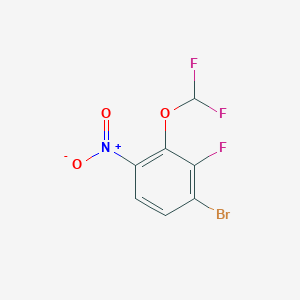
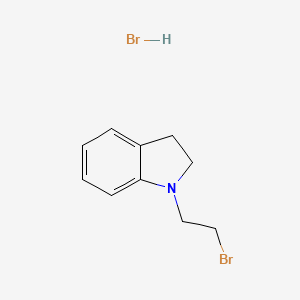
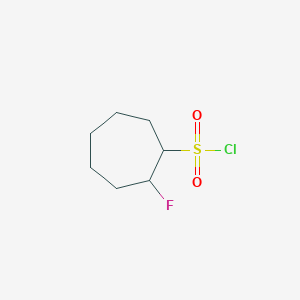


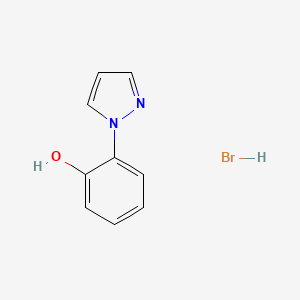
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)